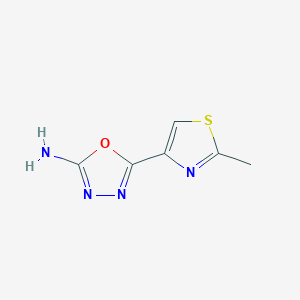

5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H6N4OS and its molecular weight is 182.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound this compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C9H6N4O3S |

| Molecular Weight | 250.23 g/mol |

| CAS Number | 1217100-04-3 |

| Structure | Chemical Structure |

The biological activity of this compound primarily stems from its interaction with cellular targets. Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves:

- Inhibition of DNA Synthesis : Compounds with oxadiazole rings can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Antimicrobial Activity : The presence of thiazole contributes to the compound's ability to disrupt bacterial cell walls and inhibit growth.

- Modulation of Enzymatic Activity : Some derivatives have shown potential in inhibiting specific enzymes linked to cancer progression and microbial resistance.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound and similar compounds:

- Cytotoxicity Assays : The compound has demonstrated significant cytotoxicity against various cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma) with IC50 values reported in the low micromolar range (less than 10 µM) .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Bacterial Inhibition : In vitro studies indicate that derivatives of oxadiazoles show effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, modifications to the alkyl chain length in related compounds have been correlated with enhanced antitubercular activity .

Structure–Activity Relationship (SAR)

The SAR analysis reveals several key insights into how structural modifications affect biological activity:

- Thiazole Substituents : The methyl group at the 2-position on the thiazole ring significantly enhances cytotoxicity due to increased electron density.

- Oxadiazole Ring Variations : Substituents on the oxadiazole ring can modulate both antimicrobial and anticancer activities; electron-withdrawing groups tend to enhance efficacy .

- Hydrophobic Interactions : Compounds that can engage in hydrophobic interactions with target proteins exhibit improved binding affinity and biological activity .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Anticancer Efficacy : A recent study demonstrated that a derivative of this compound showed enhanced apoptosis in cancer cells via mitochondrial pathway activation .

- Antimicrobial Testing : Another investigation evaluated the compound's efficacy against multidrug-resistant Mycobacterium tuberculosis, revealing promising results with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM for specific derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to 5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that oxadiazole derivatives possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Some derivatives have shown promise in inhibiting the proliferation of cancer cells in vitro. For example, research has indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways .

Pesticidal Activity

This compound has been explored for its potential as a pesticide. Compounds with similar structures have demonstrated effectiveness against various agricultural pests and pathogens. Field studies have shown that these compounds can reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides .

Plant Growth Regulators

Some studies suggest that oxadiazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This property could be beneficial for improving crop yields under adverse conditions .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve thermal stability and mechanical strength .

Sensors and Electronics

The compound's unique electronic properties make it a candidate for use in sensors and electronic devices. Research is ongoing into its application in organic light-emitting diodes (OLEDs) and other electronic components due to its ability to facilitate charge transport .

Case Studies

Análisis De Reacciones Químicas

Acylation Reactions

The amino group (-NH₂) on the oxadiazole ring undergoes acylation with acyl chlorides or anhydrides to form substituted amides. This reaction is pivotal for introducing functional groups that enhance pharmacological properties .

Example Reaction:

5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine + Acetyl chloride → N-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Acetyl chloride | Triethylamine, DMF | 85% | |

| Benzoyl chloride | Room temperature | 78% | |

| 4-Nitrobenzoyl chloride | Reflux, 4 hrs | 72% |

Electron-withdrawing substituents on acyl chlorides (e.g., nitro groups) reduce reaction rates due to decreased electrophilicity .

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems. For example, treatment with ammonium thiocyanate under acidic conditions yields thiazolidinone derivatives .

Example Reaction:

This compound + NH₄SCN → 2-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-ylimino)thiazolidin-4-one

| Cyclizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NH₄SCN | Ethanol | Reflux | 80% |

| CS₂/KOH | Ethanol | Reflux | 74% |

This reaction proceeds via nucleophilic attack of the thiocyanate ion, followed by intramolecular cyclization .

Urea and Thiourea Derivative Formation

Reaction with isocyanates or isothiocyanates generates urea/thiourea-linked derivatives, which are structurally related to bioactive molecules .

Example Reaction with Phenyl Isocyanate:

This compound + PhNCO → 1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

| Substrate | Product Type | Yield |

|---|---|---|

| Phenyl isocyanate | Urea derivative | 68% |

| 3-Chlorophenyl isocyanate | Thiourea derivative | 64% |

Sulfur-Based Alkylation

The amino group reacts with chloroacetyl chloride to form intermediates that undergo S-alkylation with mercaptans, enabling diversification of the thiazole-oxadiazole scaffold .

Example Reaction Sequence:

-

This compound + ClCH₂COCl → N-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide

-

Intermediate + Thiophenol → N-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

| Mercaptan | Conditions | Yield |

|---|---|---|

| Thiophenol | DIPEA, RT | 82% |

| 2-Mercaptobenzothiazole | DMF, 60°C | 75% |

Regioselective Cyclizations

Regioselective synthesis of 2-amino-1,3,4-oxadiazoles is achieved using carbodiimides (e.g., EDC·HCl) or toluenesulfonyl chloride (p-TsCl) .

Key Observations:

-

EDC·HCl in DMSO promotes oxadiazole formation via dehydration .

-

p-TsCl in NMP favors thiadiazole derivatives when R groups are electron-deficient .

| Reagent | Product Type | Regioselectivity Driver |

|---|---|---|

| EDC·HCl | Oxadiazole | Solvent polarity |

| p-TsCl/TEA | Thiadiazole | Substituent electronic effects |

Functionalization with Electrophiles

The amino group reacts with alkyl halides, sulfonyl chlorides, and aldehydes to introduce alkyl, sulfonyl, or imine functionalities .

Example with Aldehydes:

This compound + RCHO → Schiff base derivatives

| Aldehyde | Conditions | Yield |

|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, reflux | 76% |

| Vanillin | RT, 12 hrs | 68% |

Stability and Reactivity Trends

-

Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance acylation and cyclization rates .

-

Electronic Effects : Electron-donating groups on the thiazole ring (e.g., methyl) stabilize intermediates during cyclization .

-

Thermal Sensitivity : Prolonged heating (>100°C) may degrade the oxadiazole ring, necessitating controlled conditions .

Propiedades

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-3-8-4(2-12-3)5-9-10-6(7)11-5/h2H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOVEJPYNOPFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.